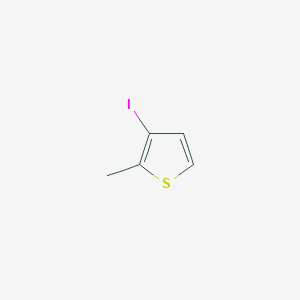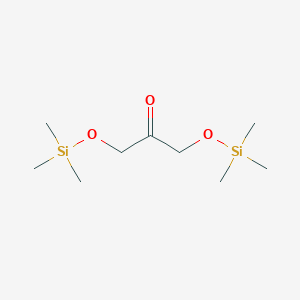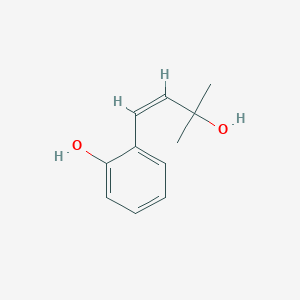
Phenol, 2-(3-hydroxy-3-methyl-1-butenyl)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(3-hydroxy-3-methyl-1-butenyl)-, (Z)- is a natural compound extracted from various plants, including hops, rosemary, and sage. It is also known as Rosmarinic acid and has been found to possess several biological activities, making it a potential candidate for various scientific research applications.
Wirkmechanismus
The mechanism of action of Rosmarinic acid is not fully understood, but it is believed to exert its biological activities through various mechanisms. It has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals. It also inhibits the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase. Additionally, Rosmarinic acid has been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.
Biochemische Und Physiologische Effekte
Rosmarinic acid has been found to possess several biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and microbial infections. It has also been found to improve cognitive function and to protect against liver damage. Additionally, Rosmarinic acid has been found to possess anti-allergic and anti-diabetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Rosmarinic acid in lab experiments include its natural origin, availability, and low toxicity. It is also relatively stable and can be easily synthesized. However, Rosmarinic acid has some limitations, including its low solubility in water, which can affect its bioavailability and its potential to interact with other compounds in the experimental system.
Zukünftige Richtungen
There are several future directions for the scientific research of Rosmarinic acid. Some of these directions include exploring its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and liver diseases. Additionally, further research is needed to understand the mechanism of action of Rosmarinic acid and to optimize its synthesis and formulation for better bioavailability and efficacy.
Synthesemethoden
Rosmarinic acid can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method for the synthesis of Rosmarinic acid is through the extraction from natural sources, which involves the use of solvents like ethanol or methanol to extract the compound from the plant material. The chemical synthesis of Rosmarinic acid involves the reaction of caffeic acid with 3,4-dihydroxyphenyllactic acid, while biotransformation involves the use of microorganisms to convert precursor compounds into Rosmarinic acid.
Wissenschaftliche Forschungsanwendungen
Rosmarinic acid has been found to possess several biological activities, making it a potential candidate for various scientific research applications. Some of the scientific research applications of Rosmarinic acid include its use as an antioxidant, anti-inflammatory, antimicrobial, and antitumor agent. It has also been found to possess neuroprotective and hepatoprotective properties.
Eigenschaften
CAS-Nummer |
17235-14-2 |
|---|---|
Produktname |
Phenol, 2-(3-hydroxy-3-methyl-1-butenyl)-, (Z)- |
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-[(Z)-3-hydroxy-3-methylbut-1-enyl]phenol |
InChI |
InChI=1S/C11H14O2/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-8,12-13H,1-2H3/b8-7- |
InChI-Schlüssel |
CDSUBTCQAOYVRG-FPLPWBNLSA-N |
Isomerische SMILES |
CC(C)(/C=C\C1=CC=CC=C1O)O |
SMILES |
CC(C)(C=CC1=CC=CC=C1O)O |
Kanonische SMILES |
CC(C)(C=CC1=CC=CC=C1O)O |
Synonyme |
2-[(Z)-3-Hydroxy-3-methyl-1-butenyl]phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



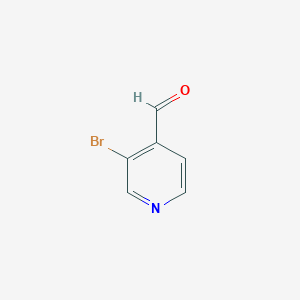
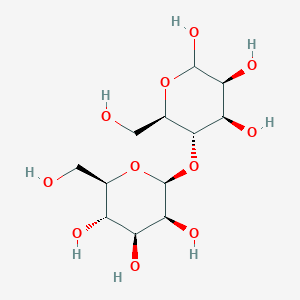
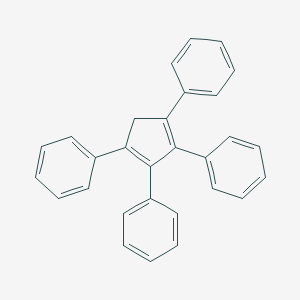
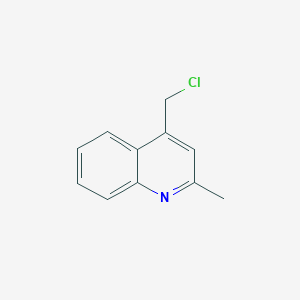
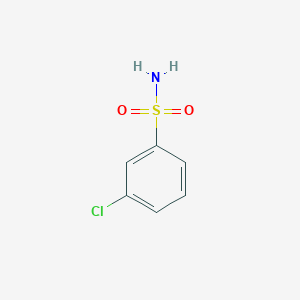
![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)
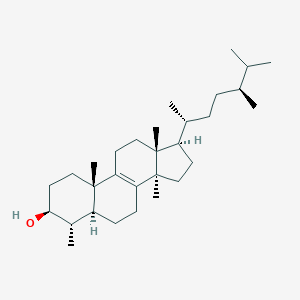
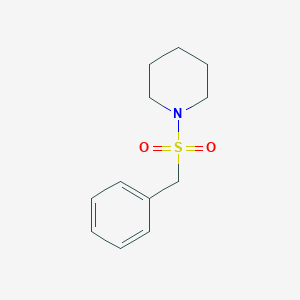
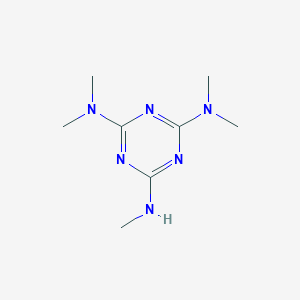
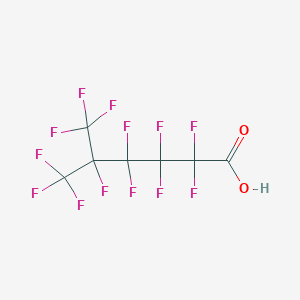
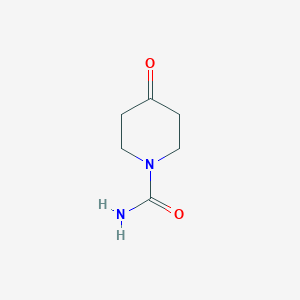
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)
